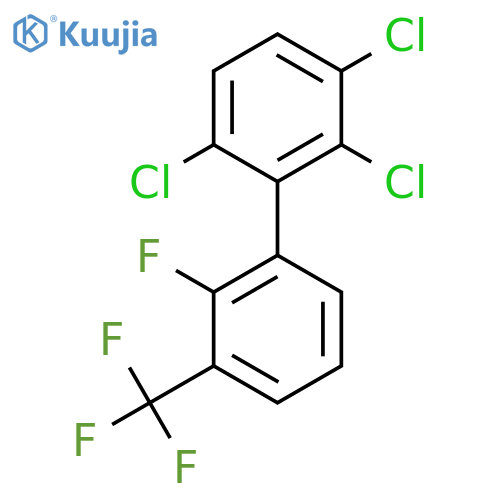Cas no 1361601-32-2 (2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)

2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl
-
- インチ: 1S/C13H5Cl3F4/c14-8-4-5-9(15)11(16)10(8)6-2-1-3-7(12(6)17)13(18,19)20/h1-5H
- InChIKey: NUIYRFIIBMYSGB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC=C(C(F)(F)F)C=1F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 336
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011000355-250mg |
2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl |
1361601-32-2 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
| Alichem | A011000355-500mg |
2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl |
1361601-32-2 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
| Alichem | A011000355-1g |
2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl |
1361601-32-2 | 97% | 1g |
1,564.50 USD | 2021-07-05 |
2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
7. Book reviews
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
10. Caper tea
2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenylに関する追加情報
2'-Fluoro-2,3,6-Trichloro-3'-(Trifluoromethyl)Biphenyl (CAS No. 1361601-32-2): A Comprehensive Overview
The compound 2'-Fluoro-2,3,6-Trichloro-3'-(Trifluoromethyl)Biphenyl (CAS No. 1361601-32-2) is a highly specialized organic molecule with significant applications in various scientific and industrial domains. This compound belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond. The presence of multiple halogen substituents—specifically chlorine and fluorine atoms—along with a trifluoromethyl group, renders this compound unique in terms of its chemical properties and potential uses.
Recent advancements in the field of organic synthesis have enabled researchers to explore novel methods for synthesizing biphenyl derivatives like this compound. One such method involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient in constructing biaryl bonds. These reactions not only enhance the yield but also improve the purity of the final product, making them ideal for large-scale production in industries such as pharmaceuticals and agrochemicals.
The chemical structure of 2'-Fluoro-2,3,6-Trichloro-3'-(Trifluoromethyl)Biphenyl is characterized by its substituted biphenyl framework. The first benzene ring is substituted with chlorine atoms at positions 2, 3, and 6, while the second ring features a fluorine atom at position 2' and a trifluoromethyl group at position 3'. This substitution pattern significantly influences the compound's electronic properties, making it highly reactive under certain conditions. For instance, the electron-withdrawing nature of the chlorine and trifluoromethyl groups can enhance the electrophilic aromatic substitution reactivity of the molecule.
From a materials science perspective, this compound has shown promise as a precursor for advanced materials such as organic semiconductors and optoelectronic devices. Its ability to undergo various functionalization reactions makes it a valuable building block for designing molecules with tailored electronic properties. Recent studies have demonstrated that incorporating such halogenated biphenyl derivatives into polymer frameworks can significantly improve their thermal stability and mechanical strength.
In the context of pharmaceutical research, biphenyl derivatives like this compound are often explored for their potential as drug candidates. The presence of halogen substituents can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example, fluorine substitution is known to enhance lipophilicity and improve bioavailability. Researchers are actively investigating how these properties can be leveraged to develop novel therapeutic agents targeting various diseases.
The synthesis of 2'-Fluoro-2,3,6-Trichloro-3'-(Trifluoromethyl)Biphenyl typically involves multi-step processes that require precise control over reaction conditions. One common approach is through nucleophilic aromatic substitution (NAS), where specific positions on the aromatic rings are selectively substituted with halogens or other functional groups. The use of high-throughput screening techniques has further accelerated the discovery of optimal reaction conditions for synthesizing such complex molecules.
From an environmental standpoint, understanding the toxicological profile and degradation pathways of this compound is crucial for ensuring its safe handling and disposal. Recent studies have focused on assessing its potential impact on aquatic ecosystems and developing bioremediation strategies to mitigate any adverse effects. These efforts are aligned with global initiatives aimed at promoting sustainable chemistry practices.
In conclusion, 2'-Fluoro-2,3,6-Trichloro-3'-(Trifluoromethyl)Biphenyl (CAS No. 1361601-32-2) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industries alike. As advancements in synthetic methodologies continue to unfold, we can expect even more innovative applications for this compound in the foreseeable future.
1361601-32-2 (2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl) 関連製品
- 1349659-38-6(8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)
- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)
- 64072-89-5(Prosta-5,12-dien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,12E,15S)-)
- 1898015-85-4(1-(3-methanesulfonylphenyl)methylcyclopropan-1-ol)
- 1353976-65-4(N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine)
- 2580092-40-4(rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate)
- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 2649066-36-2(5-bromo-2-(2-isocyanatopropan-2-yl)-1,3-thiazole)
- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)


